3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione
Overview
Description
3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. The compound is also referred to as SFMT and has gained attention due to its unique properties and structure. In
Scientific Research Applications
1. Anti-inflammatory and Xanthine Oxidase Inhibitory Properties
Compounds structurally related to 3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione, such as cyclodidepsipeptides, have been investigated for their anti-inflammatory properties and inhibitory activity against xanthine oxidase (XO). These compounds showed potential in treating conditions involving excessive uric acid production or inflammatory conditions, comparable to allopurinol, a common XO inhibitor used in gout treatment (Šmelcerović et al., 2013).
2. Antimicrobial Activity
Another related compound, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, demonstrated antimicrobial activity against several bacterial strains, including Escherichia coli. This finding highlights the potential of derivatives of this compound in antimicrobial applications (Yancheva et al., 2012).
3. Synthesis and Structural Analysis
Research into the synthesis and crystal structure of morpholine-diones and their derivatives, closely related to this compound, has been conducted. This work includes the study of thioxomorpholin-2-ones and morpholine-2,5-dithiones, providing valuable insights into the chemical properties and potential applications of these compounds in various fields (Mawad et al., 2010).
4. Corrosion Inhibition
Research on aza-pseudopeptides, which are structurally similar to this compound, has shown that these compounds can act as efficient corrosion inhibitors. This implies potential industrial applications of morpholine derivatives in protecting metals from corrosion (Chadli et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione is Acyl-CoA synthetase 4 (ACSL4) . ACSL4 is an isoenzyme of the fatty acid ligase-coenzyme-A family involved in arachidonic acid metabolism and steroidogenesis . It plays a significant role in the development of tumor aggressiveness in breast and prostate tumors through the regulation of various signal transduction pathways .
Mode of Action
The compound interacts with its target, ACSL4, by inhibiting its activity . This inhibition blocks the transformation of arachidonic acid into arachidonoyl-CoA, a crucial step in the metabolism of arachidonic acid . The compound’s interaction with ACSL4 also blocks cell proliferation and tumor growth in both breast and prostate cellular and animal models .
Biochemical Pathways
The compound affects the arachidonic acid metabolism pathway by inhibiting ACSL4 . This inhibition disrupts the transformation of arachidonic acid into arachidonoyl-CoA, affecting the downstream effects of this pathway, including the regulation of various signal transduction pathways involved in tumor aggressiveness .
Result of Action
The compound’s action results in the inhibition of cell proliferation and tumor growth in both breast and prostate cellular and animal models . It also sensitizes tumor cells to chemotherapeutic and hormonal treatment . Moreover, it inhibits de novo steroid synthesis in testis and adrenal cells, in a mouse model, and in prostate tumor cells .
properties
IUPAC Name |
3-(5-methylfuran-2-yl)-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7-2-3-9(13-7)8-6-14(11,12)5-4-10-8/h2-3,8,10H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJZURMMYILMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CS(=O)(=O)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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